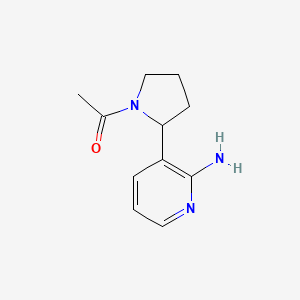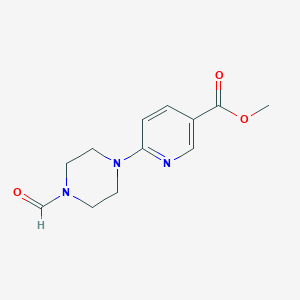![molecular formula C13H11N5O2 B11799059 3-Amino-2-(5-methoxypyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11799059.png)
3-Amino-2-(5-methoxypyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(5-methoxypyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms, and a methoxypyridine moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(5-methoxypyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde to form an intermediate, which is then cyclized to yield the desired pyrido[2,3-d]pyrimidine core. The methoxypyridine moiety can be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the desired transformations efficiently .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-(5-methoxypyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
3-Amino-2-(5-methoxypyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-Amino-2-(5-methoxypyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or interference with cellular signaling processes .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine: Known for its adenosine kinase inhibitory properties.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives: Exhibits high anti-tumor activity.
Uniqueness
3-Amino-2-(5-methoxypyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific structural features, such as the methoxypyridine moiety, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex chemical reactions .
Propiedades
Fórmula molecular |
C13H11N5O2 |
|---|---|
Peso molecular |
269.26 g/mol |
Nombre IUPAC |
3-amino-2-(5-methoxypyridin-3-yl)pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H11N5O2/c1-20-9-5-8(6-15-7-9)12-17-11-10(3-2-4-16-11)13(19)18(12)14/h2-7H,14H2,1H3 |
Clave InChI |
WQDPBKHBZXPGCC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=CC(=C1)C2=NC3=C(C=CC=N3)C(=O)N2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepin-8-yl)methanol dihydrochloride](/img/structure/B11798991.png)
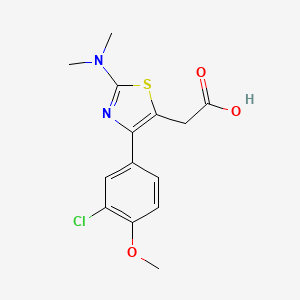
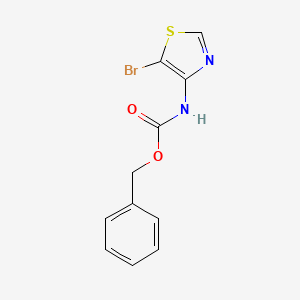
![3-Fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B11799012.png)
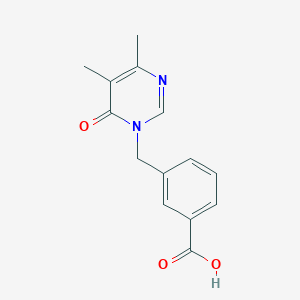

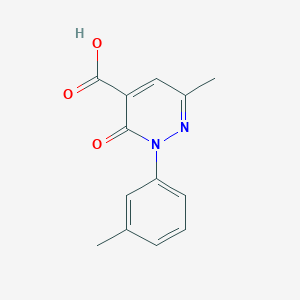
![3-Tert-butyl 1-ethyl 9-oxo-3-azabicyclo[3.3.1]nonane-1,3-dicarboxylate](/img/structure/B11799053.png)

